N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethoxyaniline, a thiadiazole, and a cyclopropanecarboxamide. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole and cyclopropane rings would add rigidity to the structure, while the ethoxyaniline group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group in the cyclopropanecarboxamide could undergo hydrolysis, while the thiadiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in water .Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of research efforts aimed at developing new chemical syntheses and understanding the properties of thiazole derivatives. For instance, studies have demonstrated methods for synthesizing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. These compounds, including those similar to the query chemical, are of interest due to their potential medicinal and chemical properties, highlighting the versatility of thiazole derivatives in organic synthesis (M. W. Nötzel et al., 2001).
Antimicrobial and Antifungal Applications
Research into thiadiazole derivatives has shown significant promise in antimicrobial and antifungal applications. For example, studies have identified compounds within this chemical family demonstrating sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This suggests that the compound may have utility in developing new antimicrobial agents (I. Sych et al., 2019).
Anticancer Research
The exploration of thiadiazole derivatives extends to anticancer research, where certain compounds have been synthesized and evaluated for their potential to inhibit tumor-associated enzymes, such as carbonic anhydrase IX. These studies contribute to the broader search for more effective and selective anticancer therapies, underlining the therapeutic potential of this chemical class (M. Ilies et al., 2003).
Drug Design and Development
The compound is part of a larger group of chemicals used in the design and development of new drugs. Through the manipulation of its chemical structure, researchers have sought to create novel therapeutic agents with improved efficacy and safety profiles. This includes efforts to combine it with other pharmacophores to enhance its activity or reduce potential side effects, a method often employed in the development of next-generation pharmaceuticals (I. Yushyn et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-2-23-12-7-5-11(6-8-12)17-13(21)9-24-16-20-19-15(25-16)18-14(22)10-3-4-10/h5-8,10H,2-4,9H2,1H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJXNTKUJXOASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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